An In-Depth Technical Guide to the Chemical Properties of Ethyl Nonanoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl Nonanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl nonanoate, also known as ethyl pelargonate, is a fatty acid ethyl ester with the chemical formula C₁₁H₂₂O₂. It is a colorless liquid with a characteristic fruity, wine-like odor and is found naturally in various fruits and alcoholic beverages.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties of ethyl nonanoate, including its physicochemical characteristics, reactivity, and relevant biological pathways. Detailed experimental protocols for the determination of its properties and for its synthesis and chemical transformations are also presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry, food science, and drug development.
Physicochemical Properties
The physical and chemical properties of ethyl nonanoate are crucial for its handling, application, and analysis. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of Ethyl Nonanoate
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂O₂ | [1] |
| Molecular Weight | 186.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, oily, nutty, reminiscent of cognac | [1] |
| Melting Point | -44 °C | [4] |
| Boiling Point | 227-229 °C at 760 mmHg; 119 °C at 23 mmHg | [3][5] |
| Density | 0.866 g/cm³ at 25 °C | [4][5] |
| Refractive Index (n²⁰/D) | 1.422 | [5] |
| Vapor Pressure | 0.1 hPa at 25 °C | [4] |
| Flash Point | 94 °C (closed cup) | [4][5][6] |
Table 2: Solubility of Ethyl Nonanoate
| Solvent | Solubility | Source(s) |
| Water | 29.53 mg/L (temperature not stated) | [1] |
| Ethanol | Miscible | [1] |
| Diethyl Ether | Miscible | [7] |
| Propylene Glycol | Soluble | [8] |
Chemical Reactivity
Ethyl nonanoate, as an ester, undergoes several characteristic chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis
Esters can be hydrolyzed to their constituent carboxylic acid and alcohol under acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where ethyl nonanoate reacts with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl) to form nonanoic acid and ethanol.[9][10] To drive the equilibrium towards the products, an excess of water is typically used.[9]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where ethyl nonanoate is heated with a strong base, such as sodium hydroxide, to produce sodium nonanoate (a salt of the carboxylic acid) and ethanol.[9]
Oxidation
The ester functional group itself is relatively resistant to oxidation. However, the alkyl chains can be oxidized under strong oxidizing conditions. For instance, oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the C-H bonds. The reaction products will depend on the specific reaction conditions.
Reduction
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[11] The reduction of ethyl nonanoate yields nonanol and ethanol.
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of ethyl nonanoate, as well as for its synthesis and common chemical transformations.
Determination of Boiling Point (Adapted from ASTM D1078)
This method determines the distillation range of volatile organic liquids.
Apparatus:
-
Distillation flask (100 mL)
-
Condenser
-
Receiving graduate (100 mL)
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Measure 100 mL of ethyl nonanoate into the distillation flask.
-
Add a few boiling chips to the flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned correctly.
-
Begin heating the flask and record the temperature at which the first drop of condensate falls from the condenser (initial boiling point).
-
Continue distillation at a steady rate and record the temperature at regular volume intervals of the distillate.
-
Record the temperature when the last of the liquid in the flask evaporates (dry point).
-
Correct the observed boiling point for atmospheric pressure.
Determination of Water Solubility (Adapted from OECD Guideline 105)
This guideline describes the flask method for determining water solubility for substances with solubility above 10⁻² g/L.
Apparatus:
-
Erlenmeyer flask with a stopper
-
Constant temperature water bath
-
Magnetic stirrer
-
Analytical balance
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS)
Procedure:
-
Add an excess amount of ethyl nonanoate to a known volume of distilled water in the Erlenmeyer flask.
-
Stopper the flask and place it in a constant temperature water bath (e.g., 25 °C).
-
Stir the mixture for a sufficient time to reach equilibrium (preliminary tests can determine this time).
-
Stop stirring and allow the mixture to settle.
-
Centrifuge the mixture to separate the aqueous phase from the undissolved ethyl nonanoate.
-
Carefully withdraw a sample of the aqueous phase.
-
Quantify the concentration of ethyl nonanoate in the sample using a suitable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis via Fischer Esterification
This protocol describes the synthesis of ethyl nonanoate from nonanoic acid and ethanol.
Materials:
-
Nonanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine nonanoic acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ethyl nonanoate by distillation.
Acid-Catalyzed Hydrolysis
Materials:
-
Ethyl nonanoate
-
Dilute sulfuric acid (e.g., 1 M)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Extraction solvent (e.g., diethyl ether)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place ethyl nonanoate and an excess of dilute sulfuric acid in a round-bottom flask.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and extract the organic components with diethyl ether.
-
Wash the ether extract with sodium bicarbonate solution to remove unreacted acid.
-
Dry the ether layer with anhydrous sodium sulfate.
-
Evaporate the solvent to isolate the product mixture (nonanoic acid and any unreacted ester). The products can be further purified by distillation or chromatography.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Caution: LiAlH₄ is a highly reactive and flammable reagent. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Materials:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl nonanoate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply
-
Ice bath
-
Dilute sulfuric acid
-
Sodium sulfate
Procedure:
-
Set up a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and inert gas inlet.
-
Suspend LiAlH₄ in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.
-
Dissolve ethyl nonanoate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, stir the reaction mixture at room temperature for a specified time.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute sulfuric acid.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product (a mixture of nonanol and ethanol). The products can be separated by distillation.
Biological Pathways and Significance
Ethyl nonanoate is a naturally occurring compound that plays a role in the aroma of fruits and is a product of yeast metabolism.
Biosynthesis in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, fatty acid ethyl esters (FAEEs), including ethyl nonanoate, are synthesized from fatty acyl-CoAs and ethanol. This pathway is of significant interest for the production of biofuels.
Caption: Biosynthesis of Ethyl Nonanoate in S. cerevisiae.
Role in Fruit Aroma
The characteristic aroma of many fruits is due to a complex mixture of volatile organic compounds, including esters like ethyl nonanoate. The biosynthesis of these esters involves the conversion of fatty acids and amino acids into alcohols and acyl-CoAs, which are then esterified by alcohol acyltransferases (AATs).
Caption: General Pathway for Ester Biosynthesis in Fruits.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of ethyl nonanoate, including its physicochemical characteristics, chemical reactivity, and biological significance. The inclusion of detailed experimental protocols offers a practical resource for laboratory work. The information presented herein is intended to be a valuable tool for researchers, scientists, and professionals working with this versatile ester.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. OECD test n°104: Vapour pressure - Analytice [analytice.com]
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